2-Bromopentafluoropropene
Overview
Description
2-Bromopentafluoropropene is an organofluorine compound with the molecular formula C₃BrF₅ and a molecular weight of 210.93 g/mol . It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopentafluoropropene can be synthesized through various methods. One common approach involves the bromination of pentafluoropropene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopentafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different fluorinated compounds.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form pentafluoropropene.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.
Electrophiles: Hydrogen halides (e.g., hydrogen chloride) and halogens (e.g., chlorine) are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often employed to facilitate these reactions.
Major Products:
Substitution Products: Fluorinated alcohols, ethers, and amines.
Addition Products: Halogenated propanes and other fluorinated derivatives.
Elimination Products: Pentafluoropropene.
Scientific Research Applications
2-Bromopentafluoropropene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromopentafluoropropene is primarily based on its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromopentafluoropropene can be compared with other similar compounds, such as:
2-Chloropentafluoropropene: Similar in structure but contains chlorine instead of bromine. It exhibits different reactivity and applications.
2-Iodopentafluoropropene: Contains iodine instead of bromine, leading to variations in chemical behavior and uses.
2-Fluoropentafluoropropene: Lacks the bromine atom, resulting in distinct properties and reactivity.
Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-bromo-1,1,3,3,3-pentafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZURNDHYWQPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381172 | |
Record name | 2-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-49-2 | |
Record name | 2-Bromo-1,1,3,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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